molecular formula C19H15NO5S B352865 2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid CAS No. 862257-53-2

2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid

Cat. No. B352865
M. Wt: 369.4g/mol
InChI Key: LKLQMPGWVZBHBF-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid is a useful research compound. Its molecular formula is C19H15NO5S and its molecular weight is 369.4g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid can be achieved through a multi-step reaction pathway involving the condensation of various starting materials.

Starting Materials
3-methylbenzaldehyde, thiourea, 4-bromoanisole, 2-bromoacetic acid, sodium hydroxide, acetic anhydride, acetic acid, sulfuric acid, sodium chloride, sodium bicarbonate, wate

Reaction
Step 1: Condensation of 3-methylbenzaldehyde and thiourea to form 3-(3-methylphenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carbaldehyde, Step 2: Bromination of 4-bromoanisole using sodium hydroxide and sulfuric acid to form 4-bromoanisole, Step 3: Condensation of 3-(3-methylphenyl)-2-thioxo-2,3-dihydro-1H-imidazole-4-carbaldehyde and 4-bromoanisole using sodium bicarbonate in water to form 4-[(3-methylphenyl)imino]-2-thioxo-1,2-dihydroquinoline-3-carbonitrile, Step 4: Reduction of 4-[(3-methylphenyl)imino]-2-thioxo-1,2-dihydroquinoline-3-carbonitrile using sodium borohydride to form 4-[(3-methylphenyl)imino]-2-thioxo-1,2-dihydroquinoline-3-carboxamide, Step 5: Condensation of 4-[(3-methylphenyl)imino]-2-thioxo-1,2-dihydroquinoline-3-carboxamide and 2-bromoacetic acid using acetic anhydride and sulfuric acid to form 2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid

properties

IUPAC Name

2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO5S/c1-12-3-2-4-14(9-12)20-18(23)16(26-19(20)24)10-13-5-7-15(8-6-13)25-11-17(21)22/h2-10H,11H2,1H3,(H,21,22)/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKLQMPGWVZBHBF-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C(=CC3=CC=C(C=C3)OCC(=O)O)SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OCC(=O)O)/SC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-[(Z)-[3-(3-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic Acid

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